molecular formula C18H18O6 B600194 Acetylshikonin CAS No. 24502-78-1

Acetylshikonin

货号: B600194
CAS 编号: 24502-78-1
分子量: 330.3 g/mol
InChI 键: ZSHRYNLKHZXANX-OAHLLOKOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Anticancer Properties

Acetylshikonin has been identified as a microtubule-targeting agent (MTA) with significant potential against various cancers, particularly hepatocellular carcinoma and gastric cancer.

Case Studies

  • In a study involving SGC-7901 gastric cancer cells, this compound demonstrated a half-maximal inhibitory concentration of 0.428 mg/L, significantly inhibiting cell proliferation and inducing apoptosis in a dose-dependent manner .
  • Another study highlighted its effectiveness in sensitizing hepatocellular carcinoma cells to TRAIL-induced apoptosis, suggesting its potential as an adjunct therapy in chemotherapy .

Anti-inflammatory and Antioxidant Effects

This compound exhibits notable anti-inflammatory properties, making it beneficial for conditions characterized by inflammation.

Case Studies

  • Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, which may be advantageous in treating chronic inflammatory diseases .

Wound Healing Applications

This compound has been traditionally used for wound healing due to its antimicrobial and anti-inflammatory properties.

Case Studies

  • In traditional medicine practices, this compound has been utilized for treating skin injuries and infections, demonstrating significant efficacy in promoting healing and reducing infection rates .

Multidrug Resistance Modulation

One of the significant challenges in cancer therapy is multidrug resistance (MDR). This compound has shown promise in overcoming MDR by modulating efflux pumps.

Case Studies

  • Studies have shown that this compound can downregulate MDR1 protein expression in resistant cancer cell lines, thus sensitizing them to chemotherapy .

Summary Table of Applications

ApplicationMechanism of ActionKey Findings
AnticancerMicrotubule disruption, apoptotic pathway activationSignificant growth inhibition in various cancer models
Anti-inflammatoryCytokine modulation, oxidative stress reductionReduced inflammation markers in chronic models
Wound HealingAngiogenesis promotion, antimicrobial propertiesEnhanced healing rates and reduced infections
Multidrug ResistanceModulation of efflux pumpsIncreased sensitivity to chemotherapy agents

相似化合物的比较

乙酰紫草素因其独特的药理特性而与紫草素衍生物中的其他化合物不同。类似的化合物包括:

生物活性

Acetylshikonin, a naphthoquinone derivative derived from the roots of Lithospermum erythrorhizon, has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Effects

This compound exhibits a wide range of pharmacological activities, which can be categorized as follows:

  • Anticancer Activity : this compound has been shown to inhibit the proliferation of various cancer cell lines, including colon cancer (HT29, DLD-1, Caco-2) and renal cell carcinoma (RCC) cells. The compound induces apoptosis and cell cycle arrest at the G0/G1 phase by inhibiting the PI3K/Akt/mTOR signaling pathway and downregulating matrix metalloproteinases (MMP-2 and MMP-9) .
  • Anti-inflammatory Properties : Research indicates that this compound suppresses inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It also reduces nitric oxide (NO) and prostaglandin E2 (PGE2) levels through the NF-κB signaling pathway .
  • Antioxidative Effects : this compound enhances intracellular reactive oxygen species (ROS) levels, which contributes to its cytotoxic effects on cancer cells. This oxidative stress is linked to increased expression of pro-apoptotic factors like FOXO3 and Bim while decreasing anti-apoptotic proteins such as Bcl-2 .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Induction of Apoptosis : this compound triggers apoptosis in cancer cells via the intrinsic mitochondrial pathway, characterized by the activation of caspases and alterations in mitochondrial membrane potential .
  • Inhibition of Key Signaling Pathways : The compound acts as a novel inhibitor of CYP2J2, leading to enhanced FOXO3 expression and subsequent apoptotic signaling in RCC . Additionally, it modulates MAPK and NF-κB pathways to regulate inflammatory responses .
  • Cell Cycle Arrest : this compound causes cell cycle arrest in cancer cells, preventing their proliferation by interfering with critical checkpoints .

Case Studies

Several studies have highlighted the efficacy of this compound in various contexts:

  • Colon Cancer Study : In vitro studies demonstrated that this compound significantly inhibited the growth of colon cancer cell lines by inducing apoptosis and cell cycle arrest. The compound was found to downregulate MMPs involved in cancer metastasis .
  • Renal Cell Carcinoma Research : A study focused on RCC revealed that this compound induced cytotoxicity through increased ROS levels and activation of apoptotic pathways. The findings suggested potential therapeutic applications for RCC treatment .

Summary Table of Biological Activities

Biological ActivityMechanismReferences
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryInhibits TNF-α and IL-1 production
AntioxidativeIncreases ROS levels leading to cytotoxic effects
Cell Cycle ArrestPrevents proliferation by blocking G0/G1 phase

属性

CAS 编号

24502-78-1

分子式

C18H18O6

分子量

330.3 g/mol

IUPAC 名称

[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate

InChI

InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,22-23H,7H2,1-3H3/t15-/m1/s1

InChI 键

ZSHRYNLKHZXANX-OAHLLOKOSA-N

SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C

手性 SMILES

CC(=CC[C@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C)C

规范 SMILES

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C)C

产品来源

United States

Synthesis routes and methods

Procedure details

288 mg (1 mmole) of shikonin, 226 mg (1.1 mmole) of dicyclohexylcarbodiimide and 30 mg (0.25 mmole) of 4-dimethylaminopyridine were dissolved in 3 ml of dry dichloromethane. To the resulting solution was added 60 mg (1 mmole) of acetic acid at 0° C. under nitrogen gas, and the mixture was stirred for 30 minutes and then at room temperature for further 3 hours. 20 ml of n-hexane was added to the reaction solution. The mixture was filtered to remove the insoluble materials. The filtrate was dried and then concentrated under reduced pressure. The residue was purified with silica gel column chromatography (n-hexane: ethylacetate=20:1-5:1) to obtain 247 mg (Yield: 75%) of the title compound having the following structure as a red precipitate.
Quantity
288 mg
Type
reactant
Reaction Step One
Quantity
226 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
75%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。